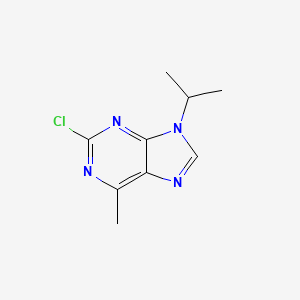
6-ethylnaphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethylnaphthalene-2-carboxylic acid is an organic compound belonging to the class of naphthalenecarboxylic acids It features a naphthalene ring system with an ethyl group at the 6-position and a carboxylic acid group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethylnaphthalene-2-carboxylic acid typically involves the alkylation of naphthalene followed by carboxylation. One common method includes the Friedel-Crafts alkylation of naphthalene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the ethyl group at the 6-position. The resulting 6-ethylnaphthalene is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions, often in the presence of a catalyst like aluminum bromide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product is achieved through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions: 6-Ethylnaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenemethanol or naphthaldehyde derivatives.
Aplicaciones Científicas De Investigación
6-Ethylnaphthalene-2-carboxylic acid finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug development and biochemical studies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-ethylnaphthalene-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, while the naphthalene ring can participate in π-π stacking interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparación Con Compuestos Similares
Naphthalene-2-carboxylic acid: Lacks the ethyl group, making it less hydrophobic.
6-Methylnaphthalene-2-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
Naphthalene-1-carboxylic acid: Carboxylic acid group at a different position, affecting its reactivity and properties.
Uniqueness: 6-Ethylnaphthalene-2-carboxylic acid is unique due to the presence of the ethyl group, which can influence its solubility, reactivity, and interaction with other molecules. This structural variation can lead to different biological activities and applications compared to its analogs .
Propiedades
Número CAS |
113305-48-9 |
|---|---|
Fórmula molecular |
C13H12O2 |
Peso molecular |
200.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



